2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide is a useful research compound. Its molecular formula is C9H9ClF3NO2 and its molecular weight is 255.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Derivatives
The compound 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide has been utilized as a precursor in the synthesis of various derivatives. For instance, reactions with substituted imidazole-2-thione and pyrimidine-2-thiol have led to the formation of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines respectively. These derivatives have been synthesized in good yields and their molecular structures confirmed via single-crystal X-ray diffraction analyses (Ma et al., 2016).
Green Metric Evaluation
The modified synthesis of 2-Chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate utilized in the synthesis of Dexlansoprazole, highlights the significance of this compound in pharmaceutical manufacturing. The process involves steps like N-oxidation, one-pot synthesis, oxidation, N-deoxygenation, and chlorination. The green metrics assessment based on parameters like atom economy and E-factor indicates efficient synthesis with minimal waste generation (Gilbile et al., 2017).
Synthetic Processes and Yields
The synthesis of this compound involves multiple steps including oxidation, nitration, substitution, acylation, and chlorination. Optimization of conditions for intermediates like 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)nitro-pyridine-N-oxide has led to significant yields, showcasing the chemical's versatility and potential for efficient large-scale production (Xu Jun, 2011).
Catalysis and N-Oxidation
Catalytic Applications
The compound plays a crucial role in catalysis. For example, complexes synthesized by reacting half-pincer (N, S/Se) ligands with rhodium and iridium have shown efficacy in transfer hydrogenation of ketones and oxidation of alcohols. This indicates the potential of derivatives of this compound in catalytic applications (Prakash et al., 2012).
N-Oxidation Efficiency
The compound has been used in the synthesis of N-oxides, serving as a key component in the facile immobilization of a Lewis Acid Polyoxometalate onto Layered Double Hydroxides. This process showcases its efficiency in the N-oxidation of pyridine-based derivatives and its potential use in the denitrogenation of model oil mixtures, demonstrating the broad applicability of this compound in various chemical processes (Liu et al., 2015).
Mechanism of Action
Target of Action
It is known to be an intermediate for lansoprazole , a well-known proton pump inhibitor (PPI). PPIs like Lansoprazole primarily target the H+/K+ ATPase enzyme, also known as the gastric proton pump, in the stomach lining .
Mode of Action
This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, PPIs like Lansoprazole reduce the production of gastric acid .
Biochemical Pathways
By inhibiting the H+/K+ ATPase enzyme, the final step in gastric acid production is blocked, reducing the overall production of gastric acid .
Pharmacokinetics
Lansoprazole is known for its unique pharmacokinetic profile due to its delayed-release and dual-delivery release system .
Result of Action
As an intermediate for lansoprazole, it may contribute to the reduction of gastric acid production, providing relief from conditions such as gastroesophageal reflux disease (gerd) and erosive esophagitis .
Action Environment
It is known that the compound is a solid at room temperature and should be stored at 2-8°c . These factors may influence its stability and efficacy.
Safety and Hazards
The compound is classified as Eye Dam. 1 - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H317 - H318, indicating that the compound may cause an allergic skin reaction and causes serious eye damage . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Future Directions
Properties
IUPAC Name |
2-(chloromethyl)-3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO2/c1-6-7(4-10)14(15)3-2-8(6)16-5-9(11,12)13/h2-3H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMLJJHQPXWHRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CCl)[O-])OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.